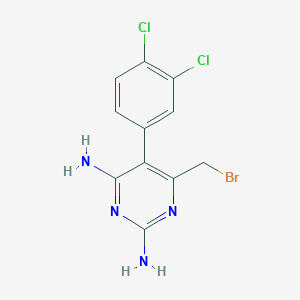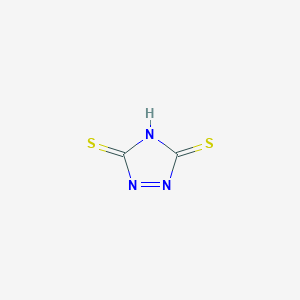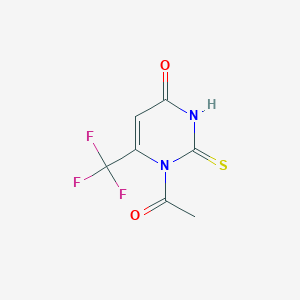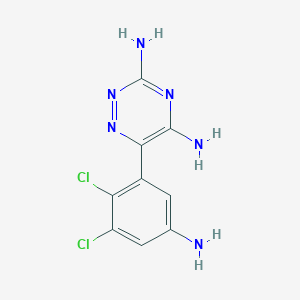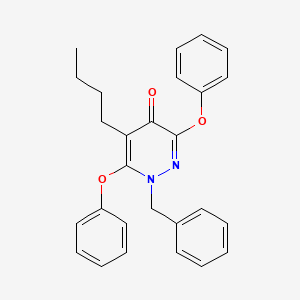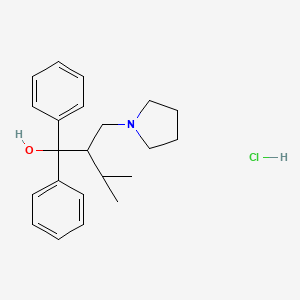
1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride is a chemical compound that features a pyrrolidine ring, a butanol backbone, and diphenyl groups
Vorbereitungsmethoden
The synthesis of 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the butanol backbone and diphenyl groups. The synthetic route may include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the butanol backbone and diphenyl groups.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring or the butanol backbone.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to control the reaction rate and yield .
Wissenschaftliche Forschungsanwendungen
3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and diphenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Diphenyl compounds: Molecules with diphenyl groups attached to different backbones.
Butanol derivatives: Compounds with a butanol backbone but different functional groups.
The uniqueness of 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride lies in its specific combination of these structural elements, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
35706-67-3 |
|---|---|
Molekularformel |
C22H30ClNO |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO.ClH/c1-18(2)21(17-23-15-9-10-16-23)22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21,24H,9-10,15-17H2,1-2H3;1H |
InChI-Schlüssel |
MLZPHNSMIGXNTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


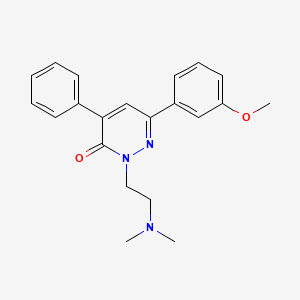
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)

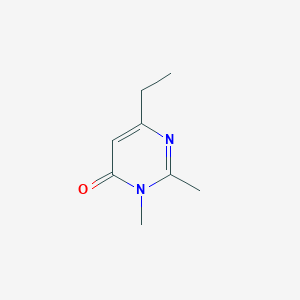
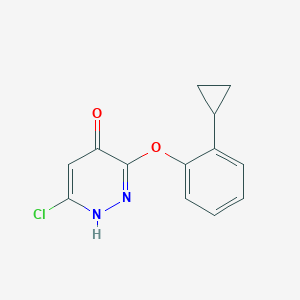
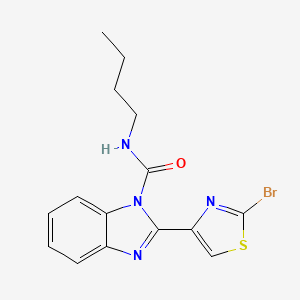

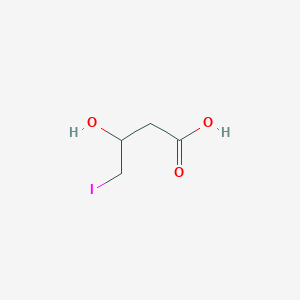
![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)
